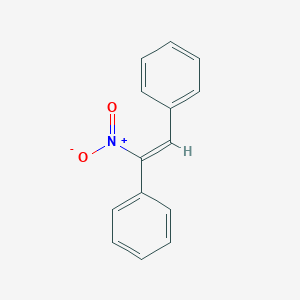

Stilbene, alpha-nitro-

Description

Significance and Research Trajectory of Alpha-Nitrostilbene

The significance of alpha-nitrostilbene lies in its versatile nature as a synthetic intermediate and a Michael acceptor. ontosight.aimasterorganicchemistry.com The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, rendering the double bond susceptible to nucleophilic attack. ontosight.aimasterorganicchemistry.comwikipedia.org This reactivity is fundamental to its application in the construction of more complex molecular frameworks. ontosight.ai

The research trajectory of alpha-nitrostilbene has evolved from initial synthetic explorations to its current status as a key building block in organic synthesis. Early studies focused on establishing efficient methods for its preparation, such as the Knoevenagel condensation of aromatic aldehydes with phenylnitromethane. researchgate.netacs.org Over time, research has expanded to investigate its utility in various chemical transformations, including its role as a precursor for the synthesis of substituted pyrroles and other heterocyclic compounds. The development of improved synthetic routes, such as those utilizing Schiff's bases to avoid common by-products, has further broadened its accessibility and application in research. researchgate.netacs.org

Interdisciplinary Relevance of Alpha-Nitrostilbene Studies

The study of alpha-nitrostilbene and its derivatives extends beyond traditional organic chemistry, demonstrating significant interdisciplinary relevance. Its derivatives have been investigated for their potential applications in medicinal chemistry and materials science. ontosight.aigoogle.com For instance, certain nitrostilbene derivatives have been explored for their biological activities. ontosight.aiontosight.ai In the realm of materials science, the "push-pull" nature of some nitrostilbene derivatives, where electron-donating and electron-accepting groups are present in the same molecule, has made them attractive for applications in nonlinear optics and as components of organic light-emitting diodes (OLEDs). nih.govsigmaaldrich.comnih.gov The study of these molecules contributes to a deeper understanding of structure-property relationships, which is crucial for the design of new functional materials. researchgate.netresearchgate.net

Chemical Properties and Synthesis

Alpha-nitrostilbene possesses a unique set of chemical and physical properties that are largely dictated by its molecular structure. These properties are crucial for its reactivity and applications in various chemical syntheses.

| Property | Value |

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.24 g/mol |

| Boiling Point | 339.3°C at 760 mmHg |

| Flash Point | 151°C |

| Density | 1.193 g/cm³ |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Table 1: Key Chemical Properties of Alpha-Nitrostilbene nih.govlookchem.com |

The synthesis of alpha-nitrostilbene has been a subject of considerable research, with several methods developed to improve yield and purity. A common and historically significant method is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with phenylnitromethane in the presence of a primary amine catalyst. acs.org However, this method can be slow and often leads to the formation of by-products. acs.org

An improved and more efficient synthesis involves the use of Schiff's bases of aromatic aldehydes. researchgate.netacs.org This method, which involves condensing the Schiff's base with phenylnitromethane in acetic acid, has been shown to produce high yields of pure alpha-nitrostilbenes while avoiding the formation of troublesome by-products like triphenylisoxazoline oxides. researchgate.netacs.org Other synthetic strategies include the direct nitration of stilbene (B7821643). ontosight.ai

Alpha-Nitrostilbene as a Michael Acceptor

A key aspect of the reactivity of alpha-nitrostilbene is its role as a Michael acceptor. masterorganicchemistry.com The Michael addition, a conjugate addition reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comwikipedia.org In the case of alpha-nitrostilbene, the electron-withdrawing nitro group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and thus susceptible to attack by nucleophiles (Michael donors). masterorganicchemistry.comwikipedia.org

This reactivity is central to the utility of alpha-nitrostilbene in organic synthesis. A wide range of nucleophiles, including enolates, amines, and thiols, can be added to the double bond, leading to the formation of a variety of adducts. masterorganicchemistry.com This versatility allows for the construction of complex molecular structures from relatively simple starting materials. The reaction typically proceeds in three steps: deprotonation of the Michael donor to form a nucleophile, conjugate addition of the nucleophile to the alpha,beta-unsaturated system of the Michael acceptor, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

Research Findings on Alpha-Nitrostilbene Derivatives

Research into derivatives of alpha-nitrostilbene has unveiled a broad spectrum of potential applications, particularly in medicinal chemistry and materials science.

| Derivative Class | Synthetic Approach | Potential Application Area |

| Diaryl α-nitrostilbenes | Knoevenagel condensation of arylnitromethanes with Schiff bases | Antimitotic agents |

| Substituted Pyrroles | Barton-Zard reaction of nitrostilbenes with ethyl isocyanoacetate | Antiproliferative agents |

| Push-Pull Nitrostilbenes | Various substitution reactions on the phenyl rings | Nonlinear optics, OLEDs |

| Hydroxy-substituted Stilbenes | Microwave-assisted synthesis | Pharmacophores for various ailments |

| Table 2: Overview of Alpha-Nitrostilbene Derivative Research researchgate.netgoogle.comnih.govmathnet.ru |

One significant area of research has been the synthesis of diaryl α-nitrostilbenes as nitro-substituted analogues of combretastatins, which are known for their potent antimitotic activity. researchgate.netmathnet.ru These compounds are typically synthesized via the Knoevenagel condensation. researchgate.netmathnet.ru Studies on these derivatives have explored their biological effects, often using models like the sea urchin embryo. researchgate.netmathnet.ru

Furthermore, alpha-nitrostilbene serves as a key intermediate in the Barton-Zard reaction for the synthesis of substituted pyrroles. researchgate.net The resulting pyrrole (B145914) derivatives have also been investigated for their antiproliferative properties. researchgate.net

In the field of materials science, "push-pull" nitrostilbene derivatives, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), have attracted considerable interest. nih.govnih.gov These molecules, possessing both electron-donating and electron-accepting groups, exhibit interesting photophysical properties, including large molecular hyperpolarizabilities, which are desirable for nonlinear optical applications. nih.govacs.org Research has also focused on their use in organic electronic materials, such as in organic light-emitting diodes (OLEDs). nih.govsigmaaldrich.com The study of how these molecules interact with surfaces, such as amorphous silica (B1680970), is crucial for their integration into devices. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

1215-07-2 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

[(E)-2-nitro-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+ |

InChI Key |

QIFBVYLHLLTNLI-SDNWHVSQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] |

Synonyms |

α’-Nitrostilbene; 1-Nitro-1,2-diphenylethene; α-Nitro-stilbene; |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Nitrostilbenes

Established Synthetic Pathways for Alpha-Nitrostilbenes

The synthesis of alpha-nitrostilbenes can be achieved through several established methodologies. These routes offer varying degrees of efficiency, stereoselectivity, and substrate scope. The primary methods include the direct nitration of stilbene (B7821643) precursors and a variety of condensation reactions, which are often the preferred approach.

Nitration of Stilbene Derivatives

The direct nitration of stilbene and its derivatives presents a straightforward approach to introducing a nitro group onto the aromatic ring of the stilbene core. This electrophilic aromatic substitution reaction typically involves the use of nitrating agents such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The position of nitration is directed by the existing substituents on the aromatic rings. For the synthesis of alpha-nitrostilbene, the starting material would ideally be stilbene itself, where the nitro group is introduced at the alpha-carbon of the double bond. However, direct nitration at the vinylic position is not a standard outcome of typical aromatic nitration conditions. Instead, nitration of the aromatic rings is the more probable result.

A process for converting stilbene to nitrobenzoic acids involves an initial nitration step where stilbene is treated with concentrated nitric acid. google.com This process aims to place one nitro group on each of the aromatic rings of the stilbene molecule. google.com Another method involves the nitration of styrenes and stilbenes using acetyl nitrate. acs.org These methods primarily yield nitro-substituted aromatic rings rather than direct alpha-vinylic nitration.

| Reactant | Nitrating Agent | Conditions | Product | Reference |

| Stilbene | Concentrated Nitric Acid | Aqueous solution (40-95 wt%), -20°C to 100°C | Nitrated stilbene | google.com |

| Stilbenes | Acetyl Nitrate | - | Nitrated stilbenes | acs.org |

Condensation Reactions for Alpha-Nitrostilbene Synthesis

Condensation reactions represent the most prevalent and versatile methods for the synthesis of alpha-nitrostilbenes. These reactions involve the formation of the characteristic carbon-carbon double bond of the stilbene backbone, with the nitro group already incorporated in one of the reactants.

The Knoevenagel condensation is a cornerstone in the synthesis of alpha-nitrostilbenes. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com In the context of alpha-nitrostilbene synthesis, the active methylene compound is typically phenylnitromethane, and the carbonyl compound is an aromatic aldehyde, most commonly benzaldehyde (B42025). The reaction is often catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), or their salts. wikipedia.orgresearchgate.net

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the alpha,beta-unsaturated product, in this case, alpha-nitrostilbene. sigmaaldrich.com The use of solid catalysts like potassium phosphate (B84403) has also been reported to efficiently catalyze the Knoevenagel condensation for the synthesis of substituted stilbenes, often affording the E-isomers in high yields. researchgate.net Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6, can be employed when dealing with reactants of low acidity, like 4-nitrotoluene. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | wikipedia.org |

| Aromatic Aldehydes | Phenylacetonitrile | Potassium Phosphate | Ethanol | >80% | researchgate.net |

| Benzaldehyde | 4-Nitrotoluene | Tetrabutylammonium bromide (TBAB) | - | - | researchgate.net |

| Benzaldehyde | Phenylacetonitrile | 18-crown-6 / Potassium Carbonate | - | 100% conversion | researchgate.net |

To improve the efficiency and yield of the condensation reaction between aromatic aldehydes and phenylnitromethane, an indirect approach utilizing Schiff's bases as intermediates can be employed. acs.org A Schiff base, or imine, is formed by the condensation of a primary amine with an aldehyde. jetir.orgasianpubs.org This Schiff base then reacts with phenylnitromethane.

This method can circumvent some of the issues associated with the direct Knoevenagel condensation, such as side reactions and low yields. acs.org For example, the reaction of benzaldehyde with a primary amine forms a benzalaniline (a Schiff base). This intermediate then reacts with phenylnitromethane to produce alpha-nitrostilbene. acs.org This approach can lead to higher yields and cleaner reactions by avoiding the formation of by-products like triphenylisoxazoline oxides that can occur in amine-catalyzed reactions. acs.org The synthesis of various Schiff bases from substituted anilines and aldehydes is a well-established procedure, often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netresearchgate.net

| Aldehyde | Amine | Intermediate | Second Reactant | Product | Reference |

| Benzaldehyde | Aniline | Benzalaniline | Phenylnitromethane | alpha-Nitrostilbene | acs.org |

| 4-Alkoxybenzaldehyde | 4-Amino-4'-nitrostilbene | Stilbene Schiff base | - | Potential linker for E-DNA | researchgate.net |

| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | - | Schiff base | jetir.org |

| Salicylaldehyde derivatives | 4-Nitroaniline | Substituted Schiff base | - | Schiff base ligands | asianpubs.org |

The condensation of phenylnitromethane with aromatic aldehydes is the most direct application of the Knoevenagel-type reaction for alpha-nitrostilbene synthesis. acs.org This method has been extensively studied and various catalysts and reaction conditions have been explored to optimize the yield and purity of the product.

Primary amine-catalyzed condensations are common but can suffer from long reaction times (3-8 days) and the formation of undesired by-products. acs.org The use of specific amine catalysts can influence the reaction outcome. For instance, while ammonia (B1221849) or aliphatic amines can lead to the formation of triphenylisoxazoline oxide and triphenylisoxazole, other catalysts can provide better results. acs.org An improved synthesis method involves the use of ethylenediammonium diacetate as a catalyst in glacial acetic acid, which has been shown to significantly improve yields and reduce reaction times for the condensation of various aromatic aldehydes with phenylnitromethane.

| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Primary amine | - | 3-8 days | Low | acs.org |

| Benzaldehyde | Ethylenediammonium diacetate | Glacial Acetic Acid | 2-4 hours | 85 | acs.org |

| p-Chlorobenzaldehyde | Ethylenediammonium diacetate | Glacial Acetic Acid | 2 hours | 92 | acs.org |

| p-Anisaldehyde | Ethylenediammonium diacetate | Glacial Acetic Acid | 2 hours | 84 | acs.org |

| Piperonal | Ethylenediammonium diacetate | Glacial Acetic Acid | 2 hours | 89 | acs.org |

Wittig and Horner-Wadsworth-Emmons Reactions in Alpha-Nitrostilbene Synthesis

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for the formation of carbon-carbon double bonds, making them highly suitable for the synthesis of stilbenes and their derivatives. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). masterorganicchemistry.comwikipedia.org To synthesize alpha-nitrostilbene via this route, one could envision reacting benzaldehyde with a phosphorus ylide bearing a nitro group, such as (nitrophenyl)methylenetriphenylphosphorane. The ylide is typically prepared in situ by treating the corresponding phosphonium (B103445) salt with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgnih.gov These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than Wittig reagents. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org For the synthesis of alpha-nitrostilbene, this would involve the reaction of an aromatic aldehyde with a phosphonate ester such as diethyl (nitrophenyl)methylphosphonate in the presence of a base. The synthesis of 18F-labeled stilbenes has been accomplished using the HWE reaction, demonstrating its utility in preparing substituted stilbenes. wiley-vch.de

| Olefination Reaction | Carbonyl Compound | Phosphorus Reagent | Base | Product | Key Feature | Reference |

| Wittig Reaction | Aldehyde/Ketone | Phosphorus ylide | Strong base (e.g., n-BuLi) | Alkene | Forms C=C bond | masterorganicchemistry.comwikipedia.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone | Phosphonate ester | Base (e.g., NaH) | (E)-Alkene (typically) | Water-soluble byproduct | organic-chemistry.orgwikipedia.org |

Advanced and Stereoselective Synthesis of Alpha-Nitrostilbenes

The development of advanced synthetic methods has enabled more efficient and selective preparation of alpha-nitrostilbenes. These methods often provide better control over the reaction conditions and stereochemical outcomes compared to traditional approaches.

Direct Alpha-Nitration Strategies for Substituted Nitrostilbenes

Direct introduction of a nitro group at the alpha-position of a pre-existing stilbene or nitrostilbene framework is a straightforward approach to synthesizing alpha-nitrostilbenes. One notable method involves the direct nitration of (E)-2,4-dinitrostilbenes with fuming nitric acid, which yields (E)-α,2,4-trinitrostilbenes. nih.gov Interestingly, this reaction can lead to isomerization of the trans geometry of the starting material to a cis geometry in the product. nih.gov

A more recent and efficient method for the direct α-nitration of nitrostilbenes utilizes nitrogen dioxide (NO₂) as the nitro source in a copper-catalyzed reaction, which will be discussed in more detail in the section on copper catalysis. researchgate.net This approach is notable for its high stereoselectivity, providing predominantly (E)-α-nitrostilbene derivatives. researchgate.net

Catalytic Approaches in Alpha-Nitrostilbene Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Various metal-based catalytic systems have been explored for the synthesis of alpha-nitrostilbenes and related compounds.

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. While direct palladium-catalyzed alpha-nitration of stilbenes is not extensively documented, related palladium-catalyzed reactions can be conceptually applied to the synthesis of alpha-nitrostilbenes. One such strategy is the palladium-catalyzed α-arylation of nitroalkenes. This reaction involves the coupling of an aryl halide or triflate with a nitroalkene in the presence of a palladium catalyst and a suitable ligand. This methodology provides access to α-arylated nitroalkanes, which can be precursors to or analogs of alpha-nitrostilbenes. nih.gov

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of stilbene synthesis. rsc.orgresearchgate.net In the context of alpha-nitrostilbenes, a plausible approach would involve the Heck reaction between an aryl halide and a β-nitro-styrene derivative. The success of such a reaction would depend on the stability of the nitro-alkene under the reaction conditions and the regioselectivity of the coupling. The choice of phosphine (B1218219) ligands and bases is crucial in optimizing the yield and stereoselectivity of Heck reactions. rsc.org

Another relevant palladium-catalyzed method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide. researchgate.netnih.gov A potential route to alpha-nitrostilbenes via Suzuki coupling could involve the reaction of an arylboronic acid with a halogenated α-nitrostilbene precursor. The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl groups. nih.gov

Table 1: Overview of Potentially Applicable Palladium-Catalyzed Reactions for Alpha-Nitrostilbene Synthesis

| Reaction Type | Reactants | Potential Product | Key Considerations |

| α-Arylation of Nitroalkenes | Aryl halide/triflate + Nitroalkene | α-Aryl-β-nitrostyrene | Catalyst and ligand selection; stability of nitroalkene. |

| Mizoroki-Heck Reaction | Aryl halide + β-Nitro-styrene | α-Nitrostilbene | Regioselectivity; E/Z selectivity; reaction conditions. |

| Suzuki-Miyaura Coupling | Arylboronic acid + Halogenated α-nitrostilbene precursor | α-Nitrostilbene | Synthesis of the halogenated precursor; catalyst system. |

This table is interactive. You can sort and filter the data.

Copper catalysis has emerged as a highly effective and selective method for the direct α-nitration of nitrostilbenes. researchgate.net A novel and efficient protocol has been developed using nitrogen dioxide (NO₂) as the nitro source. researchgate.net This method provides (E)-α-nitrostilbene derivatives in moderate to good yields under mild and convenient conditions. researchgate.net

The reaction is typically carried out using a copper(II) salt, such as CuCl₂·2H₂O, as the catalyst in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. researchgate.net This approach demonstrates a broad substrate scope, tolerating various functional groups on the aromatic rings of the nitrostilbene. researchgate.net A key feature of this method is its high stereoselectivity, exclusively yielding the (E)-isomer. researchgate.net

Table 2: Examples of Copper-Catalyzed Direct α-Nitration of Substituted Nitrostilbenes

| Substrate (1 mmol) | Catalyst (10 mol%) | Nitro Source (4 mmol) | Solvent (4 mL) | Temp (°C) | Time (h) | Product Yield (%) |

| 1,3,5-trinitro-2-[(E)-2-phenylvinyl]benzene | CuCl₂·2H₂O | NO₂ | DCE | 60 | 3 | 85 |

| 1,3-dinitro-2-[(E)-2-phenylvinyl]benzene | CuCl₂·2H₂O | NO₂ | DCE | 60 | 3 | 72 |

| 1-nitro-4-[(E)-2-phenylvinyl]benzene | CuCl₂·2H₂O | NO₂ | DCE | 80 | 3 | 65 |

Data sourced from Chen et al. (2019). researchgate.net This table is interactive. You can sort and filter the data.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. While specific examples of heterogeneous catalysts for the direct alpha-nitration of stilbenes are not widely reported, their application in related synthetic transformations is well-established.

For instance, solid base catalysts, such as graphite-like carbon nitride (g-C₃N₄), have been effectively used in Knoevenagel condensations to synthesize substituted stilbenes. nih.gov The Knoevenagel condensation is a common method for forming the stilbene backbone, which could then potentially undergo a subsequent nitration step. Other heterogeneous catalysts employed in Knoevenagel reactions include ion-exchange resins, hydrotalcites, and zeolites. nih.gov

In the broader context of nitration reactions, solid acid catalysts have been investigated for the nitration of aromatic compounds. researchgate.net These catalysts, which can include acid-treated clays, modified zeolites, and sulfated metal oxides, could potentially be adapted for the nitration of stilbene derivatives. researchgate.net The use of a solid catalyst could offer a more environmentally friendly alternative to traditional nitrating agents like fuming nitric acid.

Control of Stereochemical Outcomes in Alpha-Nitrostilbene Formation

The stereochemistry of the double bond in alpha-nitrostilbenes (E/Z isomerism) is a critical aspect of their synthesis. The desired stereoisomer often dictates the synthetic strategy.

The copper-catalyzed direct α-nitration of nitrostilbenes with nitrogen dioxide has been shown to be highly stereoselective, yielding exclusively the (E)-isomer. researchgate.net This high degree of stereocontrol is a significant advantage of this method.

In palladium-catalyzed reactions, such as the Heck reaction, the stereochemical outcome is often influenced by the reaction mechanism and the choice of catalyst and reaction conditions. The Heck reaction generally favors the formation of the trans (E) product. rsc.org Factors such as the nature of the solvent and the ligand can also play a role in determining the E/Z selectivity. rsc.org

For the synthesis of specific stereoisomers, classic reactions like the Wittig olefination and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are often employed for the construction of the stilbene backbone. These reactions can provide good to excellent stereocontrol, allowing for the selective synthesis of either the (E) or (Z)-isomer of a stilbene precursor, which could then be subjected to nitration. However, classical Wittig olefination can sometimes result in poor E/Z stereocontrol.

The isomerization of a less stable stereoisomer to a more stable one can also be a factor. For example, in the direct nitration of (E)-2,4-dinitrostilbenes, an isomerization from the trans starting material to the cis product has been observed. nih.gov Understanding and controlling these stereochemical aspects are crucial for the targeted synthesis of specific alpha-nitrostilbene isomers.

Cis/Trans Isomerization Control in Alpha-Nitrostilbene Synthesis

The stereochemical outcome of the α-nitrostilbene synthesis is crucial, as the cis (Z) and trans (E) isomers can exhibit different physical properties and chemical reactivity. The terms E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together) are used to describe the absolute stereochemistry of the double bond based on the priorities of the substituent groups. uou.ac.instudymind.co.uk In α-nitrostilbene, the E-isomer, where the high-priority groups (the phenyl rings) are on opposite sides of the double bond, is generally the more thermodynamically stable product due to reduced steric hindrance.

Achieving selective synthesis of one isomer over the other is a significant challenge. Traditional condensation reactions often yield a mixture of isomers, with the E-isomer predominating. However, advanced techniques have been developed to exert precise control over the isomerization process.

A notable development in this area is the use of flow microreactors, a technique sometimes referred to as "flash chemistry". researchgate.net This methodology allows for the regioselective synthesis of α-functionalized stilbenes by precisely controlling the rapid cis-trans isomerization of an α-anionic stilbene intermediate. scispace.comrawdatalibrary.netnih.gov By manipulating the reaction time on a scale of milliseconds to seconds at low temperatures (e.g., -50 °C), it is possible to selectively trap either the kinetically favored cis isomer or the thermodynamically favored trans isomer by reacting the anionic intermediate with various electrophiles. researchgate.netnih.gov This level of temporal control is difficult to achieve in conventional batch synthesis. researchgate.net

The table below illustrates the effect of reaction time on the isomeric ratio in a flow chemistry system for the synthesis of α-functionalized stilbenes, demonstrating the potential for high stereoselectivity.

| Reaction Time (seconds) | Temperature (°C) | Product Isomer Ratio (cis : trans) | Yield (%) |

| 0.002 | -50 | 97 : 3 | 98 |

| 0.05 | -50 | 50 : 50 | 98 |

| 0.5 | -50 | 4 : 96 | 98 |

| 2.0 | -50 | <1 : 99 | 98 |

Data derived from studies on α-anionic stilbene isomerization control in flow microreactors. researchgate.netrawdatalibrary.netnih.gov

The choice of catalyst can also play a role in stereoselectivity. In asymmetric Henry reactions, chiral metal catalysts are often used to control the stereochemistry of the initial β-nitro alcohol product, which can indirectly influence the isomeric ratio of the final α-nitrostilbene upon dehydration. wikipedia.org However, for direct control of the double bond geometry, kinetic versus thermodynamic control remains the key principle, with advanced methods like flow chemistry offering the most precise means of manipulation. researchgate.net

Reactivity and Reaction Mechanisms of Alpha Nitrostilbenes

Nucleophilic Addition-Elimination Reactions involving Alpha-Nitrostilbenes

The presence of the nitro group, a potent electron-withdrawing group, significantly activates the carbon-carbon double bond of alpha-nitrostilbene towards nucleophilic attack. This activation facilitates nucleophilic vinylic substitution (SNV) reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Kinetics and Mechanistic Investigations of Nucleophilic Vinylic Substitution (SNV)

The most prevalent mechanism for SNV reactions of alpha-nitrostilbene is the addition-elimination pathway. researchgate.net Kinetic studies have been crucial in elucidating the steps involved in these reactions. For instance, the reaction of β-methoxy-α-nitrostilbene with various nucleophiles, such as methoxyamine, N-methylmethoxyamine, and cyanamide (B42294), has been investigated in a 50% DMSO-50% water solution. researchgate.netnih.gov

In the reaction with methoxyamine and N-methylmethoxyamine, the expected enamine substitution product is formed with N-methylmethoxyamine. researchgate.net However, with methoxyamine, the product's nature depends on the pH. researchgate.net At high pH, the anionic form is the major product, while at low pH, the imine form is favored over the enamine. researchgate.net

A kinetic study of the reaction between β-methoxy-α-nitrostilbene and cyanamide revealed that the cyanamide anion is the reactive species, not the neutral amine. nih.gov Despite the high reactivity of both reactants, which would typically favor the observation of a reaction intermediate, none was detected in this case. nih.gov

Direct Observation and Characterization of Reaction Intermediates in SNV Reactions

A significant breakthrough in understanding SNV reaction mechanisms was the direct observation and characterization of reaction intermediates. In the reactions of β-methoxy-α-nitrostilbene with methoxyamine and N-methylmethoxyamine, at high pH and high amine concentrations, the SNV intermediates, which are carbanionic adducts, accumulate to detectable levels. researchgate.netresearchgate.net This has allowed for their spectroscopic and kinetic characterization, marking the first instance of direct observation of an intermediate in a nucleophilic vinylic substitution by amine nucleophiles. researchgate.net

Similarly, in the reaction of β-methoxy-α-nitrostilbene with thiolate ions, the intermediate was directly observed for the first time in a nucleophilic vinylic substitution. acs.org These intermediates, often referred to as Meisenheimer adducts, are crucial for confirming the stepwise nature of the addition-elimination mechanism. datapdf.comresearchgate.net The ability to observe these intermediates is influenced by the relative rates of their formation and subsequent decomposition. Factors that allow for the accumulation of these intermediates in some SNV reactions but not others have been discussed in detail in the literature. nih.gov

Substituent Effects on Alpha-Nitrostilbene Reactivity

The reactivity of alpha-nitrostilbene in SNV reactions is markedly influenced by the electronic nature of substituents on its aromatic rings. The Hammett equation is a valuable tool for quantifying these effects. wikipedia.orglibretexts.orgnumberanalytics.com

Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the double bond, thereby accelerating the rate of nucleophilic attack. viu.ca Conversely, electron-donating groups decrease the reaction rate. The position of the substituent (meta or para) also plays a critical role due to the interplay of inductive and resonance effects. viu.ca A plot of the logarithm of the reaction rate constants against the Hammett substituent constants (σ) often yields a linear relationship, with the slope (ρ) indicating the sensitivity of the reaction to substituent effects. wikipedia.org For instance, a large positive ρ value signifies a reaction that is highly sensitive to substituents and involves the buildup of negative charge in the transition state. wikipedia.org

Reduction Chemistry of Alpha-Nitrostilbenes

The nitro group and the carbon-carbon double bond in alpha-nitrostilbene are both susceptible to reduction, leading to a variety of products depending on the reaction conditions and the reducing agent employed.

Catalytic Hydrogenation of Alpha-Nitrostilbenes to Alpha,Beta-Diphenylethylamines

Catalytic hydrogenation is a widely used method for the reduction of alpha,beta-unsaturated nitro compounds. diva-portal.orgchemistryviews.org The selective hydrogenation of the carbon-carbon double bond in the presence of other reducible functional groups is a key challenge. diva-portal.org Supported palladium nanoparticles have shown to be effective catalysts for the chemoselective reduction of the C=C bond in α,β-unsaturated carbonyl compounds. diva-portal.org

The hydrogenation of phenylalkyl-beta-amines has been successfully achieved using a ruthenium dioxide catalyst under pressure. google.com For example, dl-N-methyl-1-phenylisopropylamine can be hydrogenated to dl-N-methyl-1-cyclohexylisopropylamine in high yield. google.com The reduction of the nitro group in alpha-nitrostilbene, followed by reduction of the double bond, can lead to the formation of alpha,beta-diphenylethylamines. The specific reaction pathway and product distribution can be influenced by the choice of catalyst, solvent, and reaction conditions.

Electrochemical Reduction Processes of Alpha-Nitrostilbenes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the reduction processes of alpha-nitrostilbenes. researchgate.netnih.gov The reduction of both cis- and trans-alpha-nitrostilbene in acetonitrile (B52724) involves the initial formation of a radical anion. researchgate.net

For cis-alpha-nitrostilbene, the radical anion undergoes irreversible dimerization to form the dinitronate dianion of 1,4-dinitro-1,2,3,4-tetraphenylbutane. researchgate.net The standard potential for the formation of the radical anion is -1.44 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net

The electrochemical reduction of trans-alpha-nitrostilbene is more complex. The initially formed radical anion can rapidly isomerize to the cis form, which then undergoes further reactions, explaining the similarity in the voltammograms of the two isomers. researchgate.net The stability of the radical anions and dianions formed during the reduction is dependent on the timescale of the experiment. uab.cat While stable on the cyclic voltammetry timescale, some species may evolve over the longer timescale of bulk electrolysis. uab.cat

Radical Anion Formation and Subsequent Transformations

Alpha-nitrostilbenes can readily accept an electron to form a radical anion intermediate, which is central to many of its transformations. This single-electron transfer (SET) can be initiated by chemical reductants or electrochemical means.

The reduction potential of nitrostilbene (Ered = −1.13 V vs SCE) makes it susceptible to electron transfer from reagents like tert-butoxide. nih.gov The formation of radical intermediates in these reactions has been investigated using techniques such as X-band, solution-phase EPR spectroscopy, which shows spectra characteristic of a radical interacting with a ¹⁴N nucleus, confirming the generation of a nitro radical anion. nih.gov

The fate of the resulting radical anion is highly dependent on the reaction conditions, particularly the counterion present. For instance, the reaction of 2-nitrostilbenes with tert-butoxide can lead to different heterocyclic products based on the counterion. nih.gov

With sodium tert-butoxide (NaOt-Bu), the sodium ion coordinates to the nitrostilbene radical anion. This can lead to the formation of an N-hydroxyindole via a proposed mechanism involving a second electron transfer and cyclization of an intermediate nitrosostilbene. nih.gov

With potassium tert-butoxide (KOt-Bu), where coordination to the radical anion is less pronounced, an intermolecular pathway is favored, leading to the formation of an oxindole. nih.gov This suggests that the degree of coordination of the counterion to the radical anion dictates whether the reaction proceeds through an intra- or intermolecular mechanism. nih.gov

These transformations highlight how the initial formation of a radical anion from α-nitrostilbene opens up complex reaction cascades leading to valuable N-heterocyclic compounds.

Chemoselective Reduction Strategies for Alpha-Nitrostilbenes

The presence of two reducible functional groups—the nitro group and the carbon-carbon double bond—in α-nitrostilbene presents a significant challenge for chemoselectivity. Different reagents and conditions have been developed to selectively target one group while leaving the other intact.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine without affecting the C=C double bond is a common goal.

A combination of hydrazine (B178648) hydrate, activated carbon, and ferric chloride (FeCl₃·6H₂O) under an inert atmosphere has been used for the highly selective reduction of the nitro group in 4-nitrostilbenes. researchgate.net

The NaBH₄-FeCl₂ system has also been reported as an effective reductant for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. d-nb.info

Iron powder in acidic media is a classic method, though partial reduction of the double bond can sometimes be observed. researchgate.netwikipedia.org

Reduction of the C=C Double Bond: Conversely, selective reduction of the alkene moiety while preserving the nitro group is also possible.

Catalytic systems, such as Al-containing mesoporous carbon, have been shown to be effective for the chemoselective reduction of the carbon-carbon double bond in nitrostilbene derivatives. researchgate.netacs.org

Catalytic hydrogenation using palladium on carbon (Pd/C) typically reduces both functional groups, but under controlled conditions, it can be steered towards reducing the double bond. researchgate.netwikipedia.org

The choice of reducing agent and reaction conditions is therefore critical to achieving the desired transformation.

Table 1: Chemoselective Reduction Strategies for α-Nitrostilbene Derivatives

| Target Group | Reagent/System | Outcome | Citations |

|---|---|---|---|

| Nitro Group | Hydrazine hydrate, Active Carbon, FeCl₃·6H₂O | Selective reduction to amine | researchgate.net |

| Nitro Group | NaBH₄-FeCl₂ | Selective reduction of nitro group | d-nb.info |

| Nitro Group | Fe/HCl or Fe/Acetic Acid | Reduction to amine, may have partial C=C reduction | researchgate.netwikipedia.org |

| C=C Double Bond | Al-containing mesoporous carbon catalysts | Selective reduction to alkane | researchgate.netacs.org |

| C=C Double Bond | Lithium aluminium hydride (LiAlH₄) | Reduces C=C bond, may form hydroxylamines/oximes | wikipedia.org |

| Both Groups | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Reduction to saturated amine | researchgate.netstackexchange.com |

Reactions Leading to Heterocyclic Compounds from Alpha-Nitrostilbenes

The unique reactivity of α-nitrostilbenes makes them valuable precursors for the synthesis of various heterocyclic compounds, including isoxazoles and pyrroles. These reactions often leverage the electrophilic nature of the double bond and the ability of the nitro group to act as a leaving group or participate in cyclization.

Synthesis of Isoxazole (B147169) Derivatives from Alpha-Nitrostilbenes

Alpha-nitrostilbenes serve as key building blocks for constructing substituted isoxazole rings. These syntheses typically involve the reaction of the nitrostilbene with a suitable nucleophile, leading to a cyclization cascade. rsc.orgrsc.org

A common strategy involves the reaction of α-nitrostilbenes with compounds containing an active methylene (B1212753) group, such as alkyl nitroacetates or pyridinium (B92312) acetamides, in the presence of a base. rsc.orgresearchgate.net This approach allows for the formation of highly substituted 3,4-diarylisoxazole derivatives.

The synthesis of isoxazoles from α-nitrostilbenes frequently proceeds through the formation of an isoxazoline (B3343090) N-oxide intermediate. rsc.orgresearchgate.netresearchgate.net

The reaction is initiated by a base-catalyzed Michael addition of a carbanion (e.g., from an alkyl nitroacetate) to the β-carbon of the α-nitrostilbene.

The resulting adduct then undergoes an intramolecular cyclization, where an oxygen atom from one of the nitro groups attacks the carbon bearing the other nitro group (or a related substituent), leading to the formation of a five-membered isoxazoline N-oxide ring. researchgate.netresearchgate.net

These isoxazoline N-oxide intermediates can often be isolated. rsc.org Upon treatment with a suitable reagent, such as a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), they undergo elimination to furnish the final aromatic isoxazole product. rsc.org For example, α-nitrostilbenes react with pyridinium acetamides to afford 3,4-diarylisoxazole-5-carboxyamides via the formation and subsequent dehydration of an intermediate N-oxide. rsc.org

Controlling the regiochemistry of the substituents on the final isoxazole ring is a critical aspect of these syntheses. The choice of reactants and synthetic strategy plays a decisive role in determining the final arrangement of the aryl groups and other substituents.

Base-catalyzed reactions of nitrostilbenes with alkyl nitroacetates have been shown to proceed with high regioselectivity, affording 3,4-diarylisoxazoline N-oxides as the sole or major products. researchgate.net In some cases, small quantities of the 4,5-diarylisoxazoline N-oxide regioisomer are formed as side products. researchgate.net

The use of pyridinium salts in a three-component procedure with aromatic aldehydes and ethyl nitroacetate (B1208598) has been extended to reactions with α-nitrostilbenes, allowing for selective placement of different substituents at positions 3 and 5 of the isoxazole ring. rsc.orgrsc.org By carefully choosing the starting aldehyde and the nitrostilbene, one can control which aryl groups end up at which position, thereby ensuring high regioselectivity. rsc.orgrsc.org

Barton-Zard Pyrrole (B145914) Synthesis Utilizing Alpha-Nitrostilbenes

The Barton-Zard reaction is a powerful method for synthesizing pyrrole derivatives. wikipedia.org The classic reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate. wikipedia.org Alpha-nitrostilbenes are effective substrates in this reaction, leading to the formation of highly substituted 3,4-diarylpyrroles. rsc.orgscispace.com

The mechanism proceeds through several key steps: wikipedia.org

Michael Addition: A base (such as t-BuOK) deprotonates the α-isocyanoacetate, forming an enolate that acts as a nucleophile. This enolate adds to the electrophilic double bond of the α-nitrostilbene in a Michael-type addition.

Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization, where the carbon bearing the isocyano group attacks the carbon attached to the nitro group.

Elimination: The nitro group is subsequently eliminated.

Tautomerization: A final tautomerization step leads to the aromatic pyrrole ring.

This methodology has been successfully used to prepare various 3,4-diarylpyrroles from α-nitrostilbenes and ethyl isocyanoacetate. rsc.orgscispace.comresearchgate.net The resulting pyrrole-2-carboxylates can then be de-ethoxycarbonylated to yield the corresponding α-free 3,4-diarylpyrroles, which are valuable building blocks for more complex structures like dodecaarylporphyrins. rsc.orgscispace.com

Other Significant Reaction Pathways of Alpha-Nitrostilbenes

Beyond the more common reactions, alpha-nitrostilbenes and related structures participate in several other significant chemical transformations. These include dimerization, formation via dehydrogenation of bibenzyl precursors, and hydrolysis. Understanding these pathways is crucial for the broader comprehension of nitrostilbene chemistry.

The dimerization of nitrostilbenes can occur through various mechanisms, including reductive and photochemical pathways.

The electrochemical reduction of nitrostilbenes has been shown to induce dimerization. For instance, the reduction of cis-α-nitrostilbene in acetonitrile leads to the formation of a radical anion, which then undergoes an irreversible dimerization. nih.gov In the case of the trans isomer, the reaction mechanism is slightly different; the initial radical anion rapidly isomerizes to the cis form. nih.gov This is followed by a partial oxidation back to cis-nitrostilbene and a subsequent second-order dimerization. nih.gov

Photodimerization is another observed pathway. Research on the nonlinear optical properties of diaromatic stilbene (B7821643) derivatives revealed that 2-chloro-3,4-dimethoxy-4′-nitrostilbene undergoes a peculiar photodimerization to yield two polymorphs of a tetra-aryl cyclobutane. rsc.org

In related compounds, such as the phytoalexin resveratrol (B1683913) ((E)-3,4',5-trihydroxystilbene), reaction with nitrite (B80452) ions under acidic conditions can lead to the formation of dimers. nih.gov Mechanistic studies suggest the initial generation of a phenoxyl radical which can then undergo self-coupling to produce dimeric structures. nih.gov

Table 1: Examples of Nitrostilbene Dimerization Processes

| Starting Compound | Reaction Type | Conditions | Product Type |

| cis-α-Nitrostilbene | Reductive Dimerization | Electrochemical reduction in acetonitrile | Dimer via radical anion |

| trans-α-Nitrostilbene | Reductive Dimerization | Electrochemical reduction in acetonitrile | Dimer via isomerization to cis-form |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene | Photodimerization | Single-crystal X-ray exposure | Tetra-aryl cyclobutane |

| Resveratrol | Oxidative Dimerization | Reaction with nitrite ions, pH 3.0 | Dehydrodimers |

Alpha-nitrostilbenes can be synthesized through the dehydrogenation of their corresponding bibenzyl analogues. This oxidative process introduces the characteristic carbon-carbon double bond of the stilbene core.

A common method involves the oxidation of nitro-substituted bibenzyls. For example, 2,2′,4,4′,6,6′-hexanitrobibenzyl can be converted to 2,2′,4,4′,6,6′-hexanitrostilbene. researchgate.net This transformation can be achieved using various oxidizing agents in a basic medium, including copper(II) compounds, halogenating agents, quinones, or air/oxygen, often with a promoter. researchgate.net

A simple and effective catalytic system for this transformation employs a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts under an atmospheric pressure of oxygen. researchgate.net This method has been successfully applied to various nitro derivatives of bibenzyl, with yields improving as the number of nitro groups on the bibenzyl structure increases. researchgate.net For example, the aerobic dehydrogenation of 2,2′,4,4′,6,6′-hexanitrobibenzyl using a TEMPO/metal salt catalyst provides an 81% yield of the corresponding hexanitrostilbene. researchgate.net Similarly, 4,4′-dinitrobibenzyl-2,2′-disulfonic acid can be oxidized to 4,4′-dinitrostilbene-2,2′-disulfonic acid in 75% yield. researchgate.net

Another pathway involves the reaction of 2,4,6-trinitrotoluene (B92697) in a tetrahydrofuran-methanol solution with aqueous sodium hypochlorite, which yields 2,2′,4,4′,6,6′-hexanitrostilbene. researchgate.net By adjusting the reaction conditions, the intermediate 2,2′,4,4′,6,6′-hexanitrobibenzyl can be formed instead of the stilbene. researchgate.net

Table 2: Dehydrogenation Reactions Yielding Nitrostilbenes

| Precursor | Reagents/Catalyst | Product | Yield (%) |

| 2,2′,4,4′,6,6′-Hexanitrobibenzyl | TEMPO/Metal Salts, O₂ | 2,2′,4,4′,6,6′-Hexanitrostilbene | 81 |

| 4,4′-Dinitrobibenzyl-2,2′-disulfonic acid | TEMPO/Metal Salts, O₂ | 4,4′-Dinitrostilbene-2,2′-disulfonic acid | 75 |

| 2,4,6-Trinitrotoluene | Sodium hypochlorite | 2,2′,4,4′,6,6′-Hexanitrostilbene | Not specified |

The hydrolysis of alpha-nitrostilbenes has been the subject of detailed kinetic studies, revealing a multi-step mechanism. A significant investigation into the hydrolysis of substituted alpha-nitrostilbenes (with substituents Z = 4-Me, H, 4-Br, 3-NO₂, and 4-NO₂) was conducted in a solution of 50% Me₂SO and 50% water. acs.orgresearchgate.net

The research concluded that the hydrolysis proceeds through a four-step mechanism. acs.orgacs.org This process involves the initial nucleophilic attack of a hydroxide (B78521) ion on the double bond, followed by a series of proton transfer and elimination steps. The rate coefficients for each individual step of this mechanism have been dissected and analyzed. acs.orgresearchgate.net This detailed kinetic study provides insights into the intrinsic rate constants and the transition-state imbalances of the reaction. acs.orgresearchgate.net

The proposed mechanism is as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the β-carbon of the α-nitrostilbene, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated by water, leading to a neutral carbinolamine-like species.

Deprotonation: A subsequent deprotonation step occurs.

Elimination: The final step involves the elimination of the leaving group, leading to the hydrolysis products.

This multi-step pathway is a hallmark of nucleophilic vinylic substitution reactions and has been a subject of interest in physical organic chemistry. researchgate.net

Advanced Characterization and Spectroscopic Studies of Alpha Nitrostilbenes

Spectroscopic Analysis in Mechanistic Elucidation of Alpha-Nitrostilbenes

Spectroscopic techniques are pivotal in unraveling the complex reaction mechanisms involving alpha-nitrostilbenes. By providing insights into the electronic and structural dynamics of these molecules, these methods help in understanding their behavior in various chemical transformations.

Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry is a powerful tool for analyzing the fragmentation patterns of alpha-nitrostilbenes, offering clues to their molecular structure and reactivity. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. gbiosciences.com The pattern of these fragments serves as a molecular fingerprint.

The fragmentation of alpha-nitrostilbenes is influenced by the position of the nitro group and other substituents on the aromatic rings. Common fragmentation pathways include cleavage of the C-C bond adjacent to the nitro group and rearrangements. libretexts.org For instance, the presence of a nitro group can lead to characteristic losses of NO₂ or related fragments. The analysis of these fragmentation patterns can help in distinguishing between different isomers and in understanding the stability of various parts of the molecule. scispace.commsu.edu This information is critical for elucidating reaction mechanisms where alpha-nitrostilbenes are intermediates or products.

UV-Vis and Fluorescence Spectroscopy in Photophysical Investigations

UV-Vis and fluorescence spectroscopy are fundamental techniques for investigating the photophysical properties of alpha-nitrostilbenes. biocompare.comdtic.mil These methods provide information about the electronic transitions within the molecule upon absorption and emission of light.

The UV-Vis absorption spectra of alpha-nitrostilbenes are characterized by strong absorption bands corresponding to π-π* transitions of the stilbene (B7821643) backbone and charge-transfer transitions involving the nitro group. acs.org The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic rings. researchgate.net For example, donor-acceptor substituted nitrostilbenes, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), exhibit significant shifts in their absorption spectra with changing solvent polarity, a phenomenon known as solvatochromism. nih.govacs.org

Fluorescence spectroscopy provides insights into the excited-state dynamics of these molecules. researchgate.net Many alpha-nitrostilbene derivatives are fluorescent, and their emission spectra, quantum yields, and lifetimes are influenced by factors such as molecular conformation, solvent environment, and temperature. nih.govphotochemcad.comnih.gov For instance, the fluorescence quantum yield of DANS is high in nonpolar solvents but decreases significantly in polar solvents due to the formation of a twisted intramolecular charge-transfer (TICT) state. researchgate.netntu.edu.tw Time-resolved fluorescence studies can reveal the dynamics of excited-state processes like vibrational relaxation and intersystem crossing. researchgate.net

Conformational Analysis and Structural Elucidation of Alpha-Nitrostilbenes

The three-dimensional structure and conformational preferences of alpha-nitrostilbenes play a significant role in their chemical and physical properties.

X-ray Crystallography for Precise Molecular Conformation Determination

Crystallographic studies have revealed that the planarity of the stilbene core in alpha-nitrostilbenes can be significantly distorted due to steric hindrance between the nitro group and the adjacent phenyl ring. researchgate.netresearchgate.net For example, in ortho-substituted nitrostilbenes, the nitro group is often twisted out of the plane of the aromatic ring. researchgate.net The crystal structure of trans-4-chloro-4'-nitrostilbene has been studied in detail, revealing orientational disorder in the crystal lattice. researchgate.netresearchgate.net

Influence of Substituents on Molecular Conformation of Nitrostilbenes

The conformation of nitrostilbenes is highly sensitive to the nature and position of substituents on the aromatic rings. mdpi.comacs.org Steric and electronic effects of these substituents can lead to significant changes in the molecular geometry.

Steric hindrance is a major factor influencing the conformation. nobelprize.org Bulky substituents in the ortho position of the phenyl rings can force the rings to twist out of the plane of the double bond, affecting the conjugation and, consequently, the electronic and photophysical properties. researchgate.netresearchgate.net For instance, the introduction of methyl groups at the alpha-position of the double bond in stilbene leads to a pronounced departure from planarity. researchgate.net

Electronic effects of substituents also play a crucial role. acs.org Electron-donating or electron-withdrawing groups can alter the electron distribution in the molecule, influencing bond lengths and angles. In push-pull systems like DANS, the strong charge transfer character can affect the geometry of both the ground and excited states. ntu.edu.tw The interplay of steric and electronic effects ultimately determines the preferred conformation of the molecule, which in turn governs its reactivity and physical properties. lumenlearning.com

Below is a table summarizing the influence of ortho-substituents on the conformation of some nitrostilbene derivatives, as determined by X-ray crystallography. researchgate.net

| Compound | Alkene:Aromatic Ring Torsion Angles (°) |

| 2-Cyano-4-nitrostilbene | 175.17 |

| 2,4-Dinitro-4'-methoxystilbene | -179.2 |

| 2,6-Dinitro-4'-methoxystilbene | 150.99 |

| 4'-Methoxy-2,4,6-trinitrostilbene | -147.38 |

The following table shows the rotation of the nitro groups relative to the aromatic ring in the same series of compounds. researchgate.net

| Compound | 2-Nitro Rotation (°) | 4-Nitro Rotation (°) | 6-Nitro Rotation (°) |

| 2-Cyano-4-nitrostilbene | - | 2.79 | - |

| 2,4-Dinitro-4'-methoxystilbene | 44.70 | 2.53 | - |

| 2,6-Dinitro-4'-methoxystilbene | 41.70 | - | 62.41 |

Theoretical and Computational Investigations of Alpha Nitrostilbenes

Quantum Chemical Approaches Applied to Alpha-Nitrostilbenes

A variety of quantum chemical methods have been employed to model the behavior of alpha-nitrostilbenes, providing deep insights into their excited-state dynamics.

Density Functional Theory (DFT) has been utilized to investigate the structural changes and intramolecular charge transfer (ICT) processes in nitroaromatic chromophores like 4-dimethylamino-4'-nitrostilbene (DANS), a classic example of a push-pull alpha-nitrostilbene. nih.gov Time-dependent DFT (TD-DFT) simulations have been instrumental in supporting experimental findings from time-resolved vibrational spectroscopy, confirming ultrafast ICT dynamics occurring within femtoseconds. nih.gov These simulations show that the twist of the nitrophenyl group is a key factor in the ICT process. nih.gov Furthermore, hybrid quantum mechanical/molecular mechanical (QM/MM) approaches, with DFT representing the quantum portion, have been used to explore solvent effects on the two-photon absorption (TPA) properties of DANS. nih.gov These calculations have successfully reproduced the positive solvatochromic behavior of DANS and are in good agreement with experimental spectra. nih.gov

For a more accurate description of the multi-configurational nature of the excited states in alpha-nitrostilbenes, particularly during photoisomerization where electronic states come close in energy, methods beyond single-reference DFT are necessary. Multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) has been a crucial tool in mapping the photorelaxation pathways of DANS upon excitation to the first singlet excited state (S1). mdpi.comnih.gov This high-level computational method has been used to calculate the relative potential energies of various critical points on the potential energy surfaces, including conical intersections and intersystem crossings. mdpi.comresearchgate.net By combining MS-NEVPT2 with the complete active space self-consistent field (CASSCF) method, researchers have been able to construct detailed networks of conical intersections and intersystem crossings that govern the nonadiabatic decay of these molecules. mdpi.comnih.gov

Electronic Structure and Photophysical Properties of Alpha-Nitrostilbenes

The electronic structure of alpha-nitrostilbenes, particularly push-pull systems, is characterized by a significant charge transfer character in the excited states. This feature dictates their unique photophysical properties.

Upon photoexcitation, alpha-nitrostilbenes can undergo trans-cis isomerization. In the case of DANS, upon excitation to the Franck-Condon (FC) region of the S1 state, the trans isomer first undergoes an ultrafast conversion to a quinoid form. mdpi.comnih.gov Subsequently, the relaxation can proceed through different pathways. The singlet relaxation pathway is often hindered by a significant energy barrier on the S1 surface. nih.gov In contrast, the triplet pathway, involving intersystem crossing to a triplet state, is often the main route for relaxation. nih.govnih.gov For the cis isomer, upon excitation, it lies at a point on the potential energy surface from which it can readily decay towards conical intersections, leading to either the trans or cis ground state isomer or the formation of a dihydrophenanthrene (DHP) intermediate. nih.gov The branching between these pathways is determined by the initial twisting directions of the donor and acceptor moieties. nih.gov

The photorelaxation of alpha-nitrostilbenes is largely governed by nonadiabatic transitions that occur at conical intersections (CIs) and intersystem crossings (ISCs). CIs are points of degeneracy between electronic states of the same spin multiplicity (e.g., S1 and S0), while ISCs are points where transitions between states of different spin multiplicities (e.g., singlet and triplet) are facilitated by spin-orbit coupling. mdpi.comnih.gov

Computational studies on DANS have identified an intricate network of five S1/S0 and three T2/T1 CIs, as well as multiple ISCs (three S1/T2, one S1/T1, and one S0/T1). mdpi.comnih.gov These competing nonadiabatic decay pathways play distinct roles in the trans-to-cis and cis-to-trans isomerization processes. mdpi.com For instance, after excitation of the trans-DANS, relaxation mainly proceeds along a triplet pathway: trans-S1-FC → ISC-S1/T2-trans → CI-T2/T1-trans → ISC-S0/T1-twist → trans- or cis-S0. nih.gov The singlet pathway mediated by a conical intersection is hindered by a significant energy barrier. nih.gov

Table 1: Relative Potential Energies of Conical Intersections (CIs) and Intersystem Crossings (ISCs) in DANS calculated by MS-NEVPT2

| Structure | S0 (eV) | S1 (eV) | T1 (eV) | T2 (eV) |

| CI-S1/S0-cis | 2.91 | 2.91 | 2.63 | 3.51 |

| CI-S1/S0-twist-c | 2.82 | 2.82 | 1.83 | 2.84 |

| CI-S1/S0-twist-t | 3.29 | 3.29 | 1.77 | 3.32 |

| CI-S1/S0-trans | 3.86 | 3.86 | 3.12 | 3.88 |

| CI-S1/S0-DHP | 2.39 | 2.39 | 2.22 | 3.19 |

| ISC-S1/T2-cis | 3.19 | 3.22 | 2.95 | 3.22 |

| ISC-S1/T2-twist | 2.98 | 3.01 | 1.78 | 3.01 |

| ISC-S1/T2-trans | 3.33 | 3.37 | 2.92 | 3.37 |

| ISC-S1/T1-cis | 2.76 | 2.76 | 2.76 | 3.44 |

| ISC-S0/T1-twist | 1.79 | 2.83 | 1.79 | 2.89 |

Data sourced from He et al. (2020). The energies are relative to the trans-S0 state.

Push-pull alpha-nitrostilbenes are characterized by the presence of an electron-donating group and an electron-withdrawing group at opposite ends of the conjugated system. researchgate.net This arrangement leads to significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net In DANS, the dimethylamino group acts as the donor and the nitro group as the acceptor. nih.gov The ICT process involves the transfer of electron density from the donor to the acceptor, leading to a highly polar excited state. researchgate.net This ICT is often coupled with structural changes, such as the twisting of the nitrophenyl group. nih.gov The efficiency and dynamics of this charge transfer are influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated state. researchgate.net

Theoretical Prediction of Spectroscopic Properties of Alpha-Nitrostilbenes

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like alpha-nitrostilbene, offering insights that complement and help interpret experimental data. Methods based on Density Functional Theory (DFT) are central to these investigations, enabling the calculation of electronic, magnetic, and vibrational properties with a high degree of accuracy.

UV-Vis Absorption Spectra: The electronic absorption spectra of nitrostilbene derivatives are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.org This method calculates the energies of electronic transitions from the ground state to various excited states. For alpha-nitrostilbene, the primary electronic transitions of interest are the π-π* transitions within the conjugated stilbene (B7821643) backbone and n-π* transitions involving the nitro group. TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov These theoretical spectra are invaluable for understanding how structural modifications or environmental factors influence the molecule's color and photochemical behavior.

Table 1: Example of Theoretically Predicted UV-Vis Absorption Data for a Nitrostilbene Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S0 → S1 | 410 | 0.85 | π-π* |

| S0 → S2 | 325 | 0.12 | n-π* |

| S0 → S3 | 280 | 0.45 | π-π* |

Note: This table is illustrative, showing typical data obtained from TD-DFT calculations for a generic nitrostilbene derivative.

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another crucial application of computational chemistry. researchgate.net DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can accurately compute the isotropic shielding constants of nuclei such as ¹H and ¹³C. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The ability to predict chemical shifts is essential for structure elucidation and for assigning signals in complex experimental spectra. nih.govmdpi.com The accuracy of these predictions has become a standard tool in confirming or revising proposed molecular structures. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for an Alpha-Nitrostilbene Analog

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-α | 145.2 | 144.8 | +0.4 |

| C-β | 138.5 | 138.9 | -0.4 |

| C-NO₂ | 149.8 | 150.1 | -0.3 |

| C-ortho | 124.1 | 124.3 | -0.2 |

| C-meta | 129.6 | 129.5 | +0.1 |

| C-para | 132.0 | 131.8 | +0.2 |

Note: This table presents hypothetical data to illustrate the typical agreement between DFT-calculated and experimental NMR chemical shifts.

Vibrational Spectra (IR and Raman): Theoretical calculations are also used to predict the vibrational frequencies of alpha-nitrostilbene, which correspond to the peaks observed in Infrared (IR) and Raman spectra. DFT calculations can determine the harmonic vibrational frequencies, which are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental results. researchgate.netnih.gov These calculations provide a detailed assignment of vibrational modes, such as the characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group, C=C stretching of the alkene bridge, and various C-H bending modes of the aromatic rings. nih.gov This information is fundamental for analyzing molecular structure and bonding. rsc.org

Intermolecular Interactions and Adsorption Phenomena of Alpha-Nitrostilbenes

The interaction of alpha-nitrostilbene with surfaces and other molecules is governed by a combination of non-covalent forces. Computational studies, particularly those using DFT, are instrumental in elucidating the nature of these interactions and predicting the behavior of these molecules in condensed phases and at interfaces.

Hydrogen Bonding and Pi-Interactions in Adsorption Processes

Theoretical investigations into the adsorption of nitrostilbene derivatives on surfaces like amorphous silica (B1680970) reveal the critical interplay of hydrogen bonding and π-interactions. nih.govnih.gov

Pi-Interactions (π-π and C-H/O-H···π): The extended π-system of the stilbene backbone, encompassing the two aromatic rings and the ethylenic double bond, is highly susceptible to various π-interactions.

O–H···π Interactions: In addition to direct hydrogen bonding with the nitro group, surface hydroxyl groups can act as donors in O–H···π interactions with the electron-rich aromatic rings and the C=C double bond. nih.govnih.gov These interactions are crucial for stabilizing the molecule in an orientation parallel to the surface. nih.govacs.org

π-π Stacking: When multiple alpha-nitrostilbene molecules interact, such as in crystal packing or in concentrated solutions, π-π stacking between the aromatic rings of adjacent molecules can become a significant stabilizing force. acs.org The presence of the electron-withdrawing nitro group polarizes the molecule, potentially favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. rsc.org

Adsorption Geometries and Surface Interaction Models

The preferred orientation of alpha-nitrostilbene upon adsorption is a direct consequence of the drive to maximize the stabilizing intermolecular interactions discussed above.

Adsorption Geometries: Theoretical modeling using plane-wave DFT calculations for nitrostilbene derivatives on amorphous silica surfaces indicates a strong preference for a parallel adsorption geometry. nih.govnih.gov In this orientation, the planar stilbene backbone lies flat against the surface, which allows for the simultaneous formation of multiple key interactions:

Hydrogen bonding between the nitro group and surface hydroxyls.

O–H···π interactions distributed across both aromatic rings and the central double bond. nih.gov

This parallel arrangement maximizes the contact between the molecule's functional groups and π-system with the active sites on the surface. nih.govresearchgate.net Studies on similar nitroaromatic compounds on other surfaces, such as gold, also highlight the importance of a parallel or near-parallel orientation to facilitate strong interactions between the molecule's π-system and the surface. nih.gov

Surface Interaction Models: The adsorption of alpha-nitrostilbene can be understood through cluster models or periodic slab models in computational chemistry.

Cluster Models: A small section of the surface (a "cluster") is used to represent the substrate, and the interactions with a single adsorbate molecule are calculated at a high level of theory. This approach is useful for analyzing the specific nature of bonding, such as hydrogen bonds. mdpi.com

Periodic Slab Models: The surface is modeled as an infinite two-dimensional slab with repeating unit cells. This method is well-suited for simulating crystalline or well-defined surfaces and provides a more realistic representation of the extended surface environment. nih.govacs.org

These models consistently show that for molecules like nitrostilbenes, which possess both strong hydrogen-bonding sites (the nitro group) and an extended π-system, the most stable adsorption configurations are those that engage both types of interactions concurrently. nih.govnih.gov The specific local morphology of the surface, such as the distribution and accessibility of hydroxyl groups on silica, will ultimately determine the precise local geometry and adsorption energy. nih.gov

Applications and Functionalization of Alpha Nitrostilbenes

Role as Versatile Synthetic Intermediates

The presence of both a nitro group and a stilbene (B7821643) backbone imparts distinct reactivity to alpha-nitrostilbenes, making them versatile intermediates in the synthesis of a wide array of organic molecules. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, a feature that has been extensively exploited in carbon-carbon and carbon-heteroatom bond formation.

Precursors for the Synthesis of Complex Organic Molecules

Alpha-nitrostilbenes serve as key starting materials for the synthesis of complex molecular architectures. Their utility largely stems from their ability to act as Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity allows for the diastereoselective formation of new stereocenters, a crucial aspect in the synthesis of intricate natural products and pharmaceuticals. nih.gov

For instance, the Michael addition of carbon nucleophiles, such as enolates and organometallic reagents, to alpha-nitrostilbenes provides a direct route to functionalized nitroalkanes. These products can be further transformed into a range of other functional groups, including amines, ketones, and carboxylic acids, thereby serving as building blocks for more complex structures. The diastereoselectivity of these Michael additions can often be controlled by the reaction conditions and the nature of the reactants and catalysts used. nih.govnih.gov

Intermediates in the Synthesis of Nitrogen-Containing Heterocycles

The reactivity of alpha-nitrostilbenes has been particularly well-utilized in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. rsc.orgnih.gov Various synthetic strategies, including cycloaddition reactions and multicomponent reactions, have been developed using alpha-nitrostilbenes as key precursors. researchgate.netnih.govrsc.org

One common approach involves the [3+2] cycloaddition of 1,3-dipoles with the double bond of alpha-nitrostilbenes to afford five-membered heterocyclic rings. For example, the reaction of alpha-nitrostilbenes with azides can lead to the formation of triazoles, while their reaction with nitrile oxides can yield isoxazoles. researchgate.net Furthermore, alpha-nitrostilbenes can participate in domino reactions, where a sequence of transformations occurs in a single pot to generate complex heterocyclic systems like pyrrolidines and spiropyrrolidines. nih.govrsc.orgwhiterose.ac.ukresearchgate.netrsc.org

Synthesis of Analogues of Bioactive Compounds

The stilbene scaffold is a core component of numerous naturally occurring and synthetic bioactive molecules, with resveratrol (B1683913) being a prominent example. nih.gov Alpha-nitrostilbenes provide a convenient entry point for the synthesis of a diverse range of stilbene analogues with modified biological activities. By introducing various substituents on the aromatic rings or modifying the nitro group, chemists can fine-tune the pharmacological properties of the resulting compounds. nih.gov

For example, alpha-nitrostilbene derivatives can be readily prepared and subsequently transformed into analogues of resveratrol and other bioactive stilbenoids. nih.govnih.govbyu.edu These synthetic analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity, ultimately leading to the design of more potent and selective drugs.

Biological and Medicinal Chemistry Applications of Alpha-Nitrostilbenes

The inherent biological activity of the stilbene core, combined with the electronic effects of the nitro group, has made alpha-nitrostilbenes and their derivatives attractive candidates in medicinal chemistry, particularly in the field of cancer research.

Antitumor Activities and General Cancer Cell Growth Inhibition

A significant body of research has demonstrated the potent antitumor activities of stilbene derivatives, including those bearing a nitro group. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death) and the disruption of key cellular processes essential for tumor growth.

The table below summarizes the in vitro anticancer activity of selected alpha-nitrostilbene derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| PD9 | DU-145 | Prostate | 1-3 | nih.gov |

| PD9 | MDA-MB-231 | Breast | 1-3 | nih.gov |

| PD9 | HT-29 | Colon | 1-3 | nih.gov |

| PD10 | DU-145 | Prostate | 1-3 | nih.gov |

| PD10 | MDA-MB-231 | Breast | 1-3 | nih.gov |

| PD10 | HT-29 | Colon | 1-3 | nih.gov |

| PD11 | DU-145 | Prostate | 1-3 | nih.gov |

| PD11 | MDA-MB-231 | Breast | 1-3 | nih.gov |

| PD11 | HT-29 | Colon | 1-3 | nih.gov |

| PD13 | DU-145 | Prostate | 1-3 | nih.gov |

| PD13 | MDA-MB-231 | Breast | 1-3 | nih.gov |

| PD13 | HT-29 | Colon | 1-3 | nih.gov |

| PD14 | DU-145 | Prostate | 1-3 | nih.gov |

| PD14 | MDA-MB-231 | Breast | 1-3 | nih.gov |

| PD14 | HT-29 | Colon | 1-3 | nih.gov |

| PD15 | DU-145 | Prostate | 1-3 | nih.gov |

| PD15 | MDA-MB-231 | Breast | 1-3 | nih.gov |

| PD15 | HT-29 | Colon | 1-3 | nih.gov |

| Compound 11c | LN-229 | Glioblastoma | 0.02-0.08 | nih.gov |

| Compound 11c | Capan-1 | Pancreatic | 0.02-0.08 | nih.gov |

| Compound 11c | DND-41 | Leukemia | 0.02-0.08 | nih.gov |

| Compound 11c | Z-138 | Lymphoma | 0.02-0.08 | nih.gov |

| Compound 11c | HCT-116 | Colon | 0.02-0.08 | nih.gov |

| Compound 11c | NCI-H460 | Lung | 0.02-0.08 | nih.gov |

| Compound 11c | HL-60 | Leukemia | 0.02-0.08 | nih.gov |

| Compound 11c | K-562 | Leukemia | 0.02-0.08 | nih.gov |

Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding Mechanisms